

BRD5075: A Positive Allosteric Modulator of GPR65 Signaling

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An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor primarily expressed on immune cells.[1][2] It plays a crucial role in regulating tissue homeostasis and inflammation in response to changes in extracellular pH, which often occur in inflammatory and tumor microenvironments.[1][3] Genetic studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and multiple sclerosis, making it a compelling target for therapeutic intervention.[1][3] This document provides a detailed overview of the small molecule **BRD5075** and its function in modulating GPR65 signaling pathways.

GPR65 Signaling Pathways

GPR65 is activated by an acidic extracellular environment (low pH) through the protonation of histidine residues on its extracellular domain.[4] Upon activation, GPR65 initiates downstream signaling through multiple G protein-mediated pathways, primarily involving G α s and G α 12/13, and potentially G α q.[4][5][6]

Gαs Pathway: The canonical GPR65 signaling pathway proceeds through the Gαs protein.
 This activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[2][5] Increased intracellular cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit inflammatory responses in various immune cells.[2]

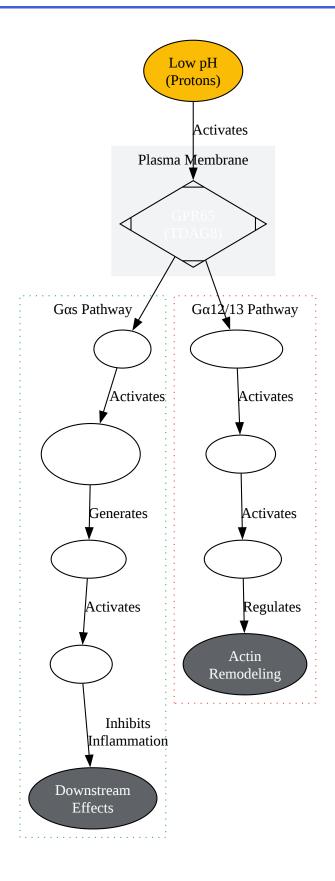






- Gα12/13 Pathway: GPR65 also signals via the Gα12/13 pathway.[5][7] This activation leads to the stimulation of the small GTPase RhoA, resulting in actin cytoskeleton reorganization and the formation of stress fibers.[5][7] This pathway is implicated in cellular processes such as cell migration and morphology.
- Gαq Pathway: Some studies suggest a potential coupling to Gαq proteins, which would activate the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[6]





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Figure 1: GPR65 Signaling Pathways.



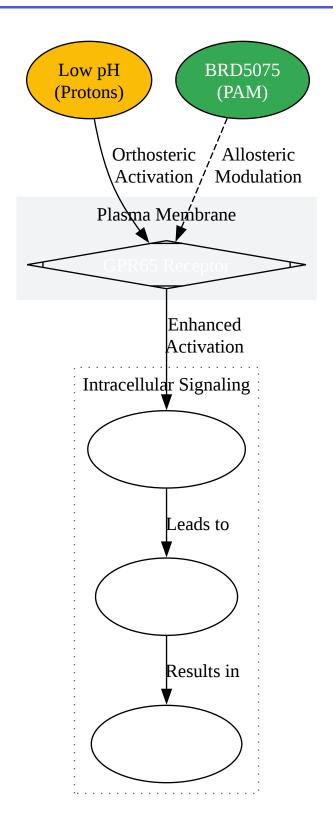
BRD5075: A Potent GPR65 Activator and Positive Allosteric Modulator

BRD5075 is a small-molecule probe identified as a potent activator of GPR65.[1][8] It functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the orthosteric site for protons.[1][9] This binding enhances the receptor's signaling response to its natural ligand, particularly at sub-physiological pH levels where GPR65 is partially activated. [1][3]

The key functions of **BRD5075** in GPR65 signaling include:

- Potentiation of cAMP Production: **BRD5075** robustly induces GPR65-dependent cAMP production, a hallmark of Gαs pathway activation.[8][9] It demonstrates activity on both the wild-type human GPR65 and the IBD-associated risk variant, I231L.[1][9]
- G Protein Recruitment: Experiments have confirmed that BRD5075's interaction with the GPR65 receptor leads to the recruitment of G proteins, an event upstream of second messenger production.[1]
- Modulation of Inflammatory Responses: By potentiating GPR65 signaling, BRD5075 can rebalance inflammatory responses.[1] In dendritic cells, treatment with BRD5075 has been shown to alter the expression of proinflammatory cytokines and chemokines, including decreasing the expression of IL-1, IL-2, and TNF.[1][8]





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Figure 2: Mechanism of Action of **BRD5075**.



Quantitative Data Summary

The potency of **BRD5075** has been characterized in cellular assays, primarily by measuring its ability to induce cAMP production. The following table summarizes the key quantitative metrics reported for **BRD5075**.

Parameter	Receptor Variant	Value (µM)	Assay Type	Reference
EC50	Wild-Type (WT) GPR65	3.8	cAMP Production	[9]
EC50	GPR65 I231L	6.9	cAMP Production	[9]
Activity	Human & Mouse GPR65	1.56	cAMP Production	[9]

EC50 (Half-maximal effective concentration) represents the concentration of **BRD5075** required to induce a response halfway between the baseline and maximum.

Experimental Protocols

The characterization of **BRD5075** involves several key biochemical and cell-based assays. Below are generalized methodologies for the primary experiments used to determine its function.

This assay is fundamental for quantifying the activation of the GPR65-Gαs pathway.

Objective: To measure the dose-dependent production of intracellular cAMP in cells expressing GPR65 upon treatment with **BRD5075**.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK) 293 cells or HeLa cells are engineered to stably express human or mouse GPR65.[1][5]
- Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.

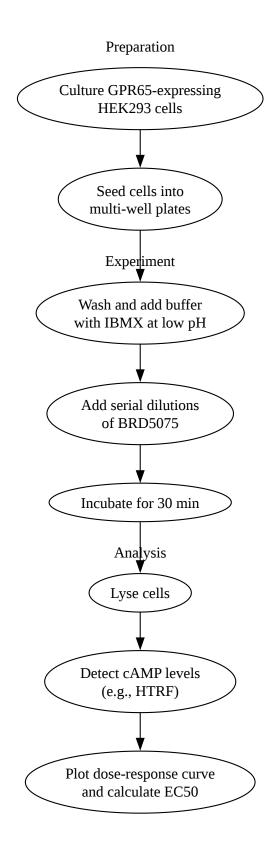
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- Stimulation: Cells are washed and incubated in a buffer (e.g., HEM-PSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. The buffer is adjusted to a specific pH (e.g., 7.0) to allow for basal GPR65 activation.[10]
- Compound Treatment: Cells are treated with a serial dilution of BRD5075 for a defined period (e.g., 30 minutes).[10]
- Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Data Analysis: The resulting signal is converted to cAMP concentration. A dose-response curve is generated by plotting cAMP levels against the logarithm of **BRD5075** concentration to calculate the EC50 value.





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Figure 3: Workflow for a cAMP Accumulation Assay.







This assay confirms the direct interaction of the activated GPR65 receptor with its cognate G proteins.

Objective: To demonstrate that **BRD5075** induces the recruitment of G proteins to the GPR65 receptor.

Methodology:

- Reporter System: A common approach uses a split-luciferase or BRET (Bioluminescence Resonance Energy Transfer) system.[1] Cells are co-transfected with constructs for GPR65 and an engineered mini-G protein (e.g., mGs) fused to a reporter fragment.[1]
- Cell Treatment: Cells expressing the reporter system are treated with varying concentrations of BRD5075.
- Detection: If BRD5075 activates GPR65 and causes it to engage the mini-G protein, the reporter fragments are brought into proximity, generating a measurable luminescent or fluorescent signal.
- Data Analysis: A dose-dependent increase in the signal indicates compound-induced G protein recruitment.[1]

Conclusion and Future Directions

BRD5075 is a valuable chemical probe for studying GPR65 biology. As a potent positive allosteric modulator, it activates the receptor and enhances its natural signaling response to an acidic environment.[1][9] By promoting the Gαs-cAMP pathway, BRD5075 can modulate cytokine and chemokine programs in immune cells, suggesting a therapeutic strategy for rebalancing inflammatory responses in diseases like IBD.[3][8] The ability of BRD5075 to potentiate the function of the IBD-associated I231L risk variant further highlights its potential for developing targeted therapies for genetically-defined patient populations.[1][9] Future research will likely focus on optimizing the pharmacological properties of BRD5075 and evaluating its efficacy and safety in preclinical models of inflammatory disease.



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